

# Methyl 2-bromopropionate CAS number and properties

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## Compound of Interest

Compound Name: Methyl 2-bromopropionate

Cat. No.: B044725

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## An In-Depth Technical Guide to Methyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **methyl 2-bromopropionate**, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety and handling, and detailed experimental protocols for its synthesis and application, particularly in the field of polymer chemistry.

## Chemical Identity and Properties

**Methyl 2-bromopropionate**, also known as methyl  $\alpha$ -bromopropionate, is a halogenated ester widely used as an initiator in controlled radical polymerization reactions. Its unique structure makes it a valuable building block for introducing a propionate moiety in more complex molecules.

CAS Number: 5445-17-0[1][2][3][4][5][6]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source(s)
IUPAC Name	methyl 2-bromopropanoate	[3]
Synonyms	Methyl α-bromopropionate, 2-Bromopropionic acid methyl ester	[1][2][3][6]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][2][3][7]
Molecular Weight	167.00 g/mol	[1][3][7]
SMILES	CC(C(=O)OC)Br	[3][8]
InChI Key	ACEONLNNWKIPTM-UHFFFAOYSA-N	[3][8]
EC Number	226-642-3	[1][3][7]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow clear liquid	[1][2][4][9][10]
Boiling Point	51 °C at 19-25 mmHg (hPa)	[1][5][8][11]
156-160 °C at 760 mmHg (lit.)	[8]	
Melting Point	177-180 °C (Solvent: water)	[1][11]
Density	1.497 g/mL at 25 °C	[1][5][8][10][11]
Refractive Index (n <sub>20/D</sub> )	1.451	[5][8][11]
Flash Point	52 °C (125.6 °F) - closed cup	[1][7][12]
Solubility	Insoluble in water	[1][7][8]
Vapor Density	5.77 (Air = 1.0)	[1]

## Safety and Handling

**Methyl 2-bromopropionate** is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and causes severe skin burns and eye damage.<sup>[2][3][6]</sup> Inhalation may cause respiratory irritation.<sup>[1][2]</sup>

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictograms	Flame (GHS02), Corrosion (GHS05), Exclamation Mark (GHS07)	[7]
Signal Word	Danger	[12]
Hazard Statements	H226: Flammable liquid and vapor	[3][4][12]
H314: Causes severe skin burns and eye damage	[3][12]	
H335: May cause respiratory irritation	[7][12]	
Precautionary Statements	P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.	[1][12]
P260: Do not breathe dust/fume/gas/mist/vapors/spray.	[1]	
P280: Wear protective gloves/protective clothing/eye protection/face protection.	[1][12]	
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	[1]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]	

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P310: Immediately call a  
POISON CENTER or [\[1\]](#)  
doctor/physician.

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P403+P235: Store in a well-  
ventilated place. Keep cool. [\[1\]](#)

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UN Number	2920	<a href="#">[1]</a> <a href="#">[2]</a>
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Hazard Class	8 (Corrosive), Sub-hazard 3 (Flammable)	<a href="#">[1]</a>
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Packing Group	II	<a href="#">[1]</a>
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## Experimental Protocols

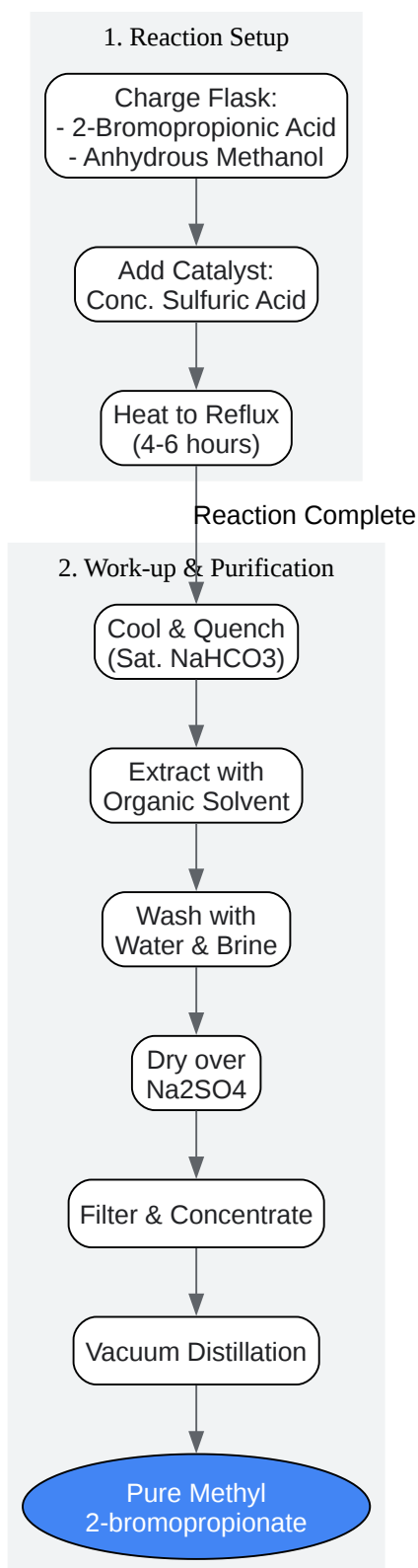
### Synthesis of Methyl 2-bromopropionate via Fischer Esterification

This protocol describes the synthesis of **methyl 2-bromopropionate** from 2-bromopropionic acid and methanol using a strong acid catalyst, a classic example of Fischer-Speier esterification.

#### Methodology:

- **Apparatus Setup:** A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. A drying tube containing calcium chloride is placed atop the condenser to protect the reaction from atmospheric moisture.
- **Reagent Charging:** To the flask, add 2-bromopropionic acid. Add an excess of anhydrous methanol (e.g., 5-10 equivalents), which serves as both a reactant and the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. The addition is exothermic and should be done slowly.
- **Reaction:** Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-bromopropionic acid.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
- **Drying and Filtration:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **methyl 2-bromopropionate**.



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**Caption:** Workflow for the synthesis of **methyl 2-bromopropionate**.

## Application: Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate

**Methyl 2-bromopropionate** is an excellent initiator for ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This protocol provides a general procedure for the ATRP of methyl acrylate (MA).

### Materials:

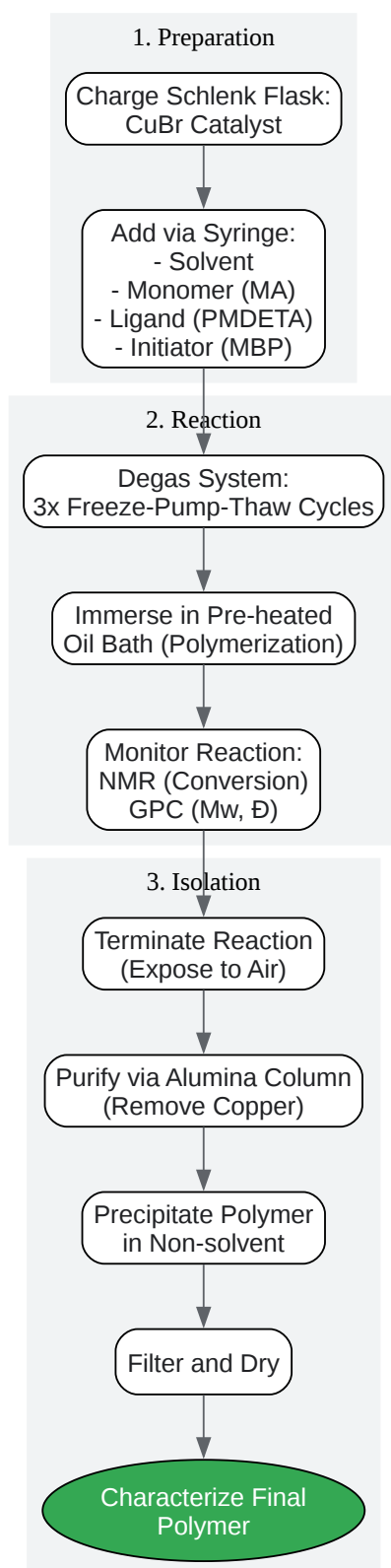
- Monomer: Methyl acrylate (MA), inhibitor removed.
- Initiator: **Methyl 2-bromopropionate** (MBP).
- Catalyst: Copper(I) bromide (CuBr).
- Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or a bipyridine derivative.
- Solvent: Anisole or another suitable solvent.

### Methodology:

- Reagent Preparation: Prepare stock solutions of the initiator (MBP) and ligand (PMDETA) in the chosen solvent to ensure accurate dispensing of small quantities. The monomer (MA) must be passed through a column of basic alumina to remove the inhibitor immediately before use.
- Apparatus Setup: Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum.
- Degassing (Freeze-Pump-Thaw): The removal of oxygen is critical for a successful ATRP.
  - Attach the sealed flask to a Schlenk line. Evacuate the flask under high vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
  - Using gas-tight syringes, add the solvent, monomer, ligand, and initiator to the flask under a positive pressure of inert gas.
  - Freeze the reaction mixture by immersing the flask in liquid nitrogen.



- Once frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.
- Close the flask to the vacuum and thaw the mixture in a water bath.
- Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
- Polymerization: After the final thaw cycle, backfill the flask with inert gas. Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60-90 °C).
- Monitoring: The reaction progress can be monitored by taking small aliquots at different time points via a degassed syringe. The monomer conversion is determined by  $^1\text{H}$  NMR spectroscopy or GC. Molecular weight and dispersity ( $\bar{M}_w/\bar{M}_n$ ) are determined by Gel Permeation Chromatography (GPC).
- Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air (oxygen). This oxidizes the Cu(I) catalyst, quenching the reaction.
- Purification: Dilute the viscous polymer solution with a solvent like tetrahydrofuran (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
- Isolation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent, such as cold methanol or hexane. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.



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**Caption:** Experimental workflow for Atom Transfer Radical Polymerization (ATRP).

## Chemical Reactivity and Applications

**Methyl 2-bromopropionate**'s primary reactivity stems from the carbon-bromine bond. The bromine atom is a good leaving group, making the  $\alpha$ -carbon susceptible to nucleophilic substitution. This reactivity is harnessed in its main applications:

- **Polymer Synthesis:** As detailed above, it is a highly effective initiator for ATRP and other controlled radical polymerizations.[7] The reactivity of the C-Br bond allows for the controlled, reversible activation and deactivation of the polymer chain growth.
- **Pharmaceutical and Agrochemical Synthesis:** It serves as a starting reagent for constructing more complex molecules. For example, it was used as a precursor in the synthesis of 2-<sup>18</sup>F-fluoropropionic acid, a potential positron emission tomography (PET) imaging agent for prostate cancer.[5][7]
- **Organic Intermediates:** It is a versatile intermediate for introducing the methyl propionate group into various organic structures through reactions with nucleophiles.

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